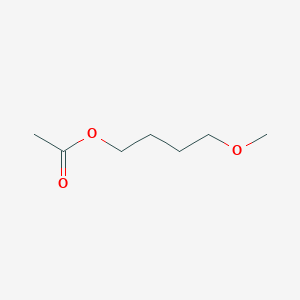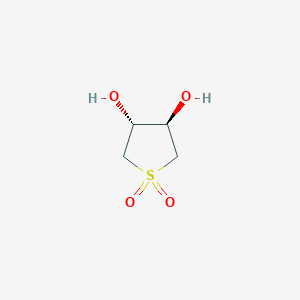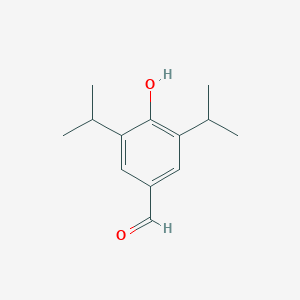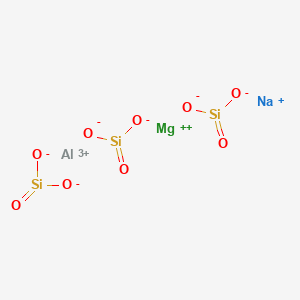
1-(2-Chloroethoxy)butane
Vue d'ensemble
Description
1-(2-Chloroethoxy)butane, also known as 1-chloro-2-ethoxybutane, is a colorless, volatile, and flammable liquid with a sweet odor. It is used in the synthesis of many organic compounds and is widely used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as a solvent in the synthesis of esters, amines, and other organic compounds.
Applications De Recherche Scientifique
Vapor-Liquid Equilibrium for Carbon Dioxide and 1-Butoxy Butane System : One study proposed 1-butoxy butane as a novel absorbent for carbon dioxide capturing from process gas streams. The research involved studying the vapor-liquid equilibrium for this system, providing insights into its feasibility for further research and development (Guo, Wu, Zheng, & Deng, 2010).
Reaction with 2-Chloroethanol and Acrolein : Another study investigated the reaction of 2-chloroethanol with acrolein, leading to the synthesis of various compounds such as Acrolein bis-2-chloroethyl acetal and 1,3-bis-2-chloroethoxy-1-(vinyloxy)propane. This research contributes to understanding the chemical properties and potential applications of these compounds (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).
Bioaugmentation of Butane-Utilizing Microorganisms : A study on the bioaugmentation of butane-utilizing microorganisms for in situ cometabolic treatment of chlorinated aliphatic hydrocarbons (CAHs) highlights the potential for environmental remediation. It provides insights into the transformation of CAHs by microorganisms grown on butane, relevant to groundwater and soil pollution treatment (Semprini, Dolan, Mathias, Hopkins, & McCarty, 2007).
Synthesis and Preliminary Application of Chloromethoxy Butane : Research on the synthesis of chloromethoxy butane (CMB) from butanol, paraformaldehyde, and dry hydrogen chloride, and its application in crosslinking polystyrene microspheres, suggests potential uses in material science and engineering (Wang Xiao-jun, 2011).
Modeling of Nonoxidative Butane Dehydrogenation : A study using first-principles-based multiscale modelling of butane dehydrogenation over chromium oxide highlights its potential in catalysis and chemical synthesis. The research provides valuable insights for the industrial synthesis of chemicals like plastics and rubbers (Kopač, Lašič Jurković, Likozar, & Huš, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-chloroethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMVRGXLTANFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338007 | |
| Record name | 1-(2-Chloroethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10503-96-5 | |
| Record name | 1-(2-Chloroethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butoxyethyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)






